molecular formula C11H9NO2 B1295722 Methyl quinoline-3-carboxylate CAS No. 53951-84-1

Methyl quinoline-3-carboxylate

Cat. No.: B1295722
CAS No.: 53951-84-1
M. Wt: 187.19 g/mol
InChI Key: CWRATHCADZOYAT-UHFFFAOYSA-N
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Description

Methyl quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Mechanism of Action

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, including intercalation into DNA, inhibition of enzymes, and modulation of receptors

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets. For instance, some quinoline derivatives have been reported to inhibit DNA synthesis, disrupt cell signaling pathways, and modulate immune responses

Result of Action

Quinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action. These effects can include changes in gene expression, disruption of cell signaling pathways, and induction of cell death

Action Environment

The action, efficacy, and stability of Methyl quinoline-3-carboxylate can be influenced by various environmental factors. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an o-aminoacetophenone with an enolisable ketone in the presence of a catalyst such as molecular iodine or nano zinc oxide. This method is advantageous due to its mild reaction conditions and high yield .

Another method involves the use of multicomponent reactions (MCRs) with L-proline and ammonium acetate as catalysts. This green and efficient approach avoids the use of hazardous acids or bases and harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and eco-friendly catalysts to minimize environmental impact. Techniques such as microwave irradiation, ultrasound promotion, and photocatalytic synthesis using UV radiation are commonly used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-3-carboxaldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: Quinoline-3-carboxaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl quinoline-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Methyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl quinoline-3-carboxylate
  • Quinoline-3-carboxylic acid
  • Quinoline-3-carboxaldehyde

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRATHCADZOYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292961
Record name methyl quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53951-84-1
Record name 53951-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of quinoline-3-carboxylic acid (3 g, 17.32 mmol) in methanol (30 mL) was cooled on ice bath at 0° C. Then thionyl chloride (1.264 mL, 17.32 mmol) was added and the reaction mixture was heated to 80° C. and maintained overnight. Reaction was monitored by TLC. After completion of reaction methanol was evaporated under reduced pressure and the resultant residue was basified with saturated sodium bicarbonate to make pH (7 to 8) to get white solid which was filtered and dried to get methyl quinoline-3-carboxylate (3.2 g, yield-99%) as a white solid; m/z-187.3.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.264 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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